4-(benzyloxy)-N-butylbenzamide
CAS No.:
Cat. No.: VC0738322
Molecular Formula: C18H21NO2
Molecular Weight: 283.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21NO2 |
|---|---|
| Molecular Weight | 283.4 g/mol |
| IUPAC Name | N-butyl-4-phenylmethoxybenzamide |
| Standard InChI | InChI=1S/C18H21NO2/c1-2-3-13-19-18(20)16-9-11-17(12-10-16)21-14-15-7-5-4-6-8-15/h4-12H,2-3,13-14H2,1H3,(H,19,20) |
| Standard InChI Key | BBJNXVJKOMBBIL-UHFFFAOYSA-N |
| SMILES | CCCCNC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
| Canonical SMILES | CCCCNC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Introduction
Physical and Chemical Properties
Basic Properties
The molecular and physical properties of 4-(benzyloxy)-N-butylbenzamide can be determined through chemical analysis and comparison with similar structures.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁NO₂ |
| Molecular Weight | 283.37 g/mol |
| Appearance | Likely a crystalline solid |
| Melting Point | Expected around 120-150°C (estimated) |
| Solubility | Likely soluble in organic solvents (DCM, chloroform); limited water solubility |
The molecular weight estimation is based on comparison with related compounds such as 4-N-butylbenzamide which has a molecular weight of 177.24 g/mol . The addition of a benzyloxy group would increase the molecular weight by approximately 106 g/mol.
Chemical Reactivity
The reactivity of 4-(benzyloxy)-N-butylbenzamide is primarily determined by its functional groups:
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The amide functionality (-CONH-) can undergo hydrolysis under acidic or basic conditions
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The benzyloxy group (Ph-CH₂-O-) can participate in various reactions:
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Catalytic hydrogenation leading to debenzylation
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Wittig rearrangement under specific conditions
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Of particular interest is the compound's potential to undergo Wittig rearrangement. Research has shown that "The N-butyl amide group, CONHBu, has been found to be an effective promoter of the -Wittig rearrangement of aryl benzyl ethers" . This suggests that 4-(benzyloxy)-N-butylbenzamide could serve as a valuable precursor for the synthesis of diarylmethanols.
Synthesis Methodologies
Route via 4-Hydroxybenzoic Acid
The most straightforward approach would likely involve:
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Benzylation of 4-hydroxybenzoic acid to form 4-(benzyloxy)benzoic acid
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Conversion to an amide via reaction with n-butylamine
This approach is comparable to synthesis methods described for similar compounds: "In the final step, 4-benzyloxyphenol was esterified by treatment with n-dodecyloxy–substituted benzoyloxybenzoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) as catalyst in dry CH₂Cl₂" .
Alternative Route via Amide Formation and Benzylation
An alternative approach might involve:
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Formation of 4-hydroxy-N-butylbenzamide from 4-hydroxybenzoic acid and n-butylamine
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Subsequent benzylation of the hydroxyl group using benzyl bromide
The general procedure might follow protocols similar to: "In a 250-mL round-bottomed flask, 3.0 mmol of 4-(4-n-dodecyloxybenzoyloxy)benzoic acid, 3.3 mmol of 4-benzyloxyphenol, 4.8 mmol of N,N'-dicyclohexylcarbodiimide (DCC), and 0.3 mmol of 4-(dimethylamino)pyridine (DMAP) as catalyst were dissolved in 70 mL of dry dichloromethane and stirred at room temperature under an argon atmosphere for 24 h" .
Purification Methods
Purification of 4-(benzyloxy)-N-butylbenzamide would likely involve column chromatography using appropriate solvent systems. Based on similar compounds: "The target benzoate-based calamitic compound BDBB was purified by column chromatography on silica gel using chloroform as eluent" .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on structural analysis and comparison with related compounds, the following spectral features would be expected:
Proton NMR (¹H NMR)
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic protons | 7.0-8.0 | Multiple signals |
| Benzyl -CH₂- | 5.0-5.1 | Singlet |
| Amide -NH- | 5.5-6.5 | Broad singlet or triplet |
| N-CH₂- (butyl) | 3.2-3.5 | Triplet |
| -CH₂- groups (butyl) | 1.2-1.6 | Multiplets |
| Terminal -CH₃ | 0.9 | Triplet |
This prediction is based on typical chemical shift patterns observed in similar compounds as referenced in the available literature .
Carbon NMR (¹³C NMR)
| Carbon Type | Expected Chemical Shift (ppm) |
|---|---|
| Carbonyl carbon (C=O) | 165-170 |
| Aromatic carbons | 115-160 |
| Benzyl -CH₂- | 70 |
| N-CH₂- (butyl) | 40 |
| Middle -CH₂- carbons (butyl) | 20-35 |
| Terminal -CH₃ | 13-14 |
Infrared Spectroscopy (IR)
Key infrared absorption bands for 4-(benzyloxy)-N-butylbenzamide would likely include:
| Functional Group | Expected Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| N-H stretching | 3300-3400 | Amide N-H stretch |
| C=O stretching | 1630-1650 | Amide carbonyl |
| C-O stretching | 1230-1250 | Benzyloxy ether |
| Aromatic C=C | 1500-1600 | Aromatic ring vibrations |
Similar IR patterns can be observed in related compounds as noted in research literature .
Chemical Transformations and Reactions
Hydrolysis Reactions
The amide group in 4-(benzyloxy)-N-butylbenzamide can undergo hydrolysis under acidic or basic conditions to yield 4-(benzyloxy)benzoic acid and butylamine. This reaction represents a potential degradation pathway for the compound and might be relevant in metabolic or environmental contexts.
Applications and Research Significance
Synthetic Utility
The primary significance of 4-(benzyloxy)-N-butylbenzamide likely lies in its potential as a synthetic intermediate. The Wittig rearrangement capability makes it valuable for accessing diarylmethanols, which are important structural motifs in medicinal chemistry and materials science.
Structure-Activity Relationship Studies
Compounds with benzamide structures are frequently investigated for their biological activities. The specific substitution pattern in 4-(benzyloxy)-N-butylbenzamide might contribute to interesting pharmacological properties, particularly in structure-activity relationship studies focusing on benzamide-based molecules.
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